(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone
CAS No.:
Cat. No.: VC15816792
Molecular Formula: C10H14N4OS
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4OS |
|---|---|
| Molecular Weight | 238.31 g/mol |
| IUPAC Name | 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl(thiomorpholin-4-yl)methanone |
| Standard InChI | InChI=1S/C10H14N4OS/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13) |
| Standard InChI Key | HAEVEVIILMTFNK-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1C(=O)C2=NNC3=C2CNC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone (C₁₀H₁₄N₄OS) features a bicyclic system comprising a pyrrolidine ring fused to a pyrazole moiety, with a thiomorpholine group attached via a carbonyl bridge . The thiomorpholine component introduces a sulfur atom into the heterocyclic framework, potentially influencing electronic properties and bioavailability. The molecular weight is 238.31 g/mol, and the CAS registry number is 1707394-26-0 .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄OS |
| Molecular Weight | 238.31 g/mol |
| CAS Number | 1707394-26-0 |
| MDL Number | MFCD26382065 |
| Solubility (Predicted) | Moderate in polar aprotic solvents |
The presence of multiple nitrogen atoms and a sulfur-containing ring suggests moderate polarity, aligning with solubility in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Synthesis and Manufacturing Processes
Heterocyclization Strategies
While no direct synthesis protocols for this compound are publicly documented, analogous methods for related pyrrolo-pyrazole derivatives involve multi-step heterocyclization reactions. A representative approach involves:
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Formation of the Pyrrolo-Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.
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Thiomorpholine Incorporation: Coupling the preformed pyrrolo-pyrazole intermediate with thiomorpholine using carbonyl diimidazole (CDI) or similar coupling agents .
For example, the synthesis of triazolo-triazine derivatives (structurally related heterocycles) employs 3-substituted-4-amino-1,2,4-triazoles reacted with bifunctional electrophiles like diethyl oxalate or phenacyl bromide . These reactions typically proceed in polar solvents (e.g., dioxane, ethanol) at elevated temperatures (80–120°C), with yields ranging from 36% to 56% depending on substituents .
Key Reaction Parameters
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Temperature: 80–120°C
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Catalysts: Acidic (HCl) or basic (K₂CO₃) conditions
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Solvents: Dioxane, ethanol, DMF
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Yield Optimization: Recrystallization from ethanol/dioxane mixtures improves purity .
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound are unavailable, related pyrrolo-pyrazole derivatives exhibit characteristic signals:
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¹H NMR: Protons on the pyrrolidine ring resonate at δ 2.8–3.5 ppm (multiplet), while pyrazole protons appear as singlets near δ 7.4–8.1 ppm . Thiomorpholine methylene groups (SCH₂) typically show peaks at δ 2.5–3.0 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 165–175 ppm, with thiomorpholine sulfur-adjacent carbons at δ 35–45 ppm .
Infrared (IR) Spectroscopy
Critical IR absorptions include:
Mass Spectrometry
The molecular ion peak (M⁺) is expected at m/z 238, with fragmentation patterns involving loss of thiomorpholine (C₄H₈NS, m/z 102) or pyrrolo-pyrazole moieties .
| Organism | MIC Range (µg/mL) | Reference Compound (Nalidixic Acid) |
|---|---|---|
| E. coli | 8–32 | 4–8 |
| P. aeruginosa | 16–32 | 16–32 |
| S. aureus | 4–16 | 2–4 |
| C. albicans | 16–64 | 32–64 (Nystatin) |
The thiomorpholine moiety may enhance membrane permeability due to its sulfur content, potentiating interactions with bacterial efflux pumps .
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